N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group, a carboxamide group, and two cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with cyanomethylating agents. One common method is the reaction of a pyrrolidine derivative with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and can include various substituted derivatives.
Scientific Research Applications
Chemistry: N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: The compound’s reactivity and versatility make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their function or modulating their activity .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound shares the cyanomethyl groups but has a different core structure, leading to different reactivity and applications.
N-cyanoacetyl derivatives: These compounds also feature cyano groups and are used in similar synthetic applications.
Uniqueness: N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, phenyl group, and multiple functional groups. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c16-6-8-18(9-7-17)15(21)12-10-14(20)19(11-12)13-4-2-1-3-5-13/h1-5,12H,8-11H2 |
InChI Key |
WWZUWOCEASPMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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